Smcc-DM4 - 1228105-52-9

Smcc-DM4

Catalog Number: EVT-10950393
CAS Number: 1228105-52-9
Molecular Formula: C54H72ClN5O16S
Molecular Weight: 1114.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Smcc-DM4 is a compound that combines the cytotoxic agent DM4, which is a member of the maytansinoid family, with the non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate). This conjugation forms a drug-linker system primarily utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound exhibits significant antitumor activity by leveraging the properties of DM4, which interferes with microtubule formation, thus inhibiting cell division and promoting cancer cell death .

Source and Classification

Smcc-DM4 is classified as a drug-linker conjugate specifically designed for use in ADCs. The compound is sourced from various chemical suppliers and research institutions focusing on cancer therapeutics. It falls under the category of cytotoxic agents due to its mechanism of action targeting microtubules within cancer cells . The International Chemical Identifier (CAS Number) for Smcc-DM4 is 1228105-52-9, and it has a molecular weight of 1114.69 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Smcc-DM4 involves the conjugation of DM4 to the SMCC linker. This process typically includes the following steps:

  1. Activation of SMCC: The SMCC linker is activated to facilitate its reaction with DM4. This activation often involves the formation of a reactive maleimide group.
  2. Conjugation: The activated SMCC is then reacted with DM4, which contains a thiol group that can form a stable thioether bond with the maleimide group.
  3. Purification: Following the conjugation reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the Smcc-DM4 compound from unreacted materials and side products.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula for Smcc-DM4 is C54H72ClN5O16S, indicating a complex structure that includes multiple functional groups essential for its activity as an ADC. The structural components include:

  • Maytansinoid Core: The DM4 portion, which binds to tubulin at or near the vinblastine-binding site, disrupting microtubule dynamics.
  • SMCC Linker: Provides stability and facilitates targeted delivery by linking the cytotoxic agent to antibodies.

The detailed molecular structure can be visualized through chemical databases such as PubChem, which provides insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Smcc-DM4 primarily undergoes reactions relevant to its role in ADCs:

  1. Binding to Antibodies: The maleimide group in SMCC allows for selective binding to thiol groups on antibodies, forming stable conjugates that retain the specificity of the antibody while delivering the cytotoxic payload.
  2. Stability Under Physiological Conditions: The non-cleavable nature of the SMCC linker ensures that once internalized by target cells, Smcc-DM4 remains intact until it reaches intracellular environments where DM4 can exert its cytotoxic effects.

These reactions are critical for maintaining the efficacy and targeting capability of ADCs during their therapeutic application .

Mechanism of Action

Process and Data

The mechanism of action for Smcc-DM4 involves several key processes:

  1. Targeting: Upon administration, Smcc-DM4 is directed towards cancer cells via antibodies that specifically bind to tumor-associated antigens.
  2. Internalization: Once bound, the ADC is internalized by endocytosis.
  3. Release of DM4: Inside the cell, DM4 disrupts microtubule polymerization by binding to tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Smcc-DM4 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable when stored at -20°C as a powder for up to three years; in solution, it should be stored at -80°C for one year .
  • Molecular Weight: 1114.69 g/mol.

These properties are crucial for handling and storage during research and clinical applications .

Applications

Scientific Uses

Smcc-DM4 is primarily used in scientific research related to:

  • Antibody-Drug Conjugates Development: As a key component in ADC formulations aimed at treating various cancers.
  • Cancer Therapeutics Research: Investigating its efficacy against specific tumor types, particularly those expressing folate receptor alpha.
  • Mechanistic Studies: Understanding how maytansinoids like DM4 interact with cellular components to induce cell death.

Research involving Smcc-DM4 contributes significantly to advancements in targeted cancer therapies, providing insights into effective treatment modalities while minimizing systemic toxicity .

Introduction to SMCC-DM4 in Targeted Anticancer Therapeutics

Role of SMCC-DM4 in Antibody-Drug Conjugate Design and Development

SMCC-DM4 functions as a pre-formed drug-linker complex that enables reproducible conjugation to monoclonal antibodies. Its molecular architecture comprises three critical elements:

  • The DM4 Payload: A semi-synthetic maytansinoid that binds tubulin at the vinca domain, inhibiting microtubule polymerization (IC₅₀ = 0.1–0.5 nM). This mechanism induces G2/M phase arrest and apoptosis in dividing cells [2] [5].
  • The SMCC Linker: Features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group. The NHS ester forms stable amide bonds with lysine ε-amino groups on antibodies, while the maleimide undergoes Michael addition with DM4’s thiol moiety [4] [8].
  • Non-cleavable Connectivity: Unlike disulfide or peptide-based linkers, the thioether bond between SMCC and DM4 remains intact extracellularly. Payload release requires antibody degradation within lysosomes, generating the active metabolite lysine-SMCC-DM4 (Lys-SMCC-DM4) [1] [6].

This configuration confers distinct pharmacological advantages:

  • Enhanced Plasma Stability: The thioether linkage resands premature cleavage in circulation, reducing systemic exposure to free DM4 and associated toxicities [7] [8].
  • Controlled Payload Release: Lysosomal proteolysis liberates the charged Lys-SMCC-DM4 metabolite, which exhibits retained cytotoxicity but limited membrane permeability. This confines cell-killing activity primarily to antigen-positive cells, minimizing "bystander effects" on neighboring healthy tissue [4] [6].
  • Optimized Drug-Antibody Ratio (DAR): SMCC chemistry enables conjugation of 3–4 DM4 molecules per antibody—a balance maximizing cytotoxicity while preserving antibody stability and pharmacokinetics [6] [10].

Table 1: Key Physicochemical Properties of SMCC-DM4

PropertySpecificationBiological Implication
Molecular FormulaC₅₄H₇₂ClN₅O₁₆SDetermines solubility and metabolic stability
Molecular Weight1114.69 g/molImpacts tumor penetration and clearance kinetics
Linker TypeNon-cleavable thioetherPrevents premature payload release in plasma
Payload MechanismTubulin polymerization inhibitionArrests mitosis in proliferating cells
Drug-Antibody Ratio (DAR)3–4Balances potency and antibody integrity

Historical Evolution of Maytansinoid-Based Conjugates in Oncology

The development of SMCC-DM4-based therapeutics originates from the discovery of maytansine in 1972 from Maytenus genus shrubs. Despite demonstrating picomolar cytotoxicity against multiple cancer cell lines, early clinical trials of free maytansine failed due to unacceptable neurotoxicity and gastrointestinal toxicity at therapeutic doses [3] [9]. This prompted two parallel strategies:

  • Structural Derivatization: Introduction of thiol groups at the C-3 position generated DM1 (N(2′)-deacetyl-N(2′)-(3-mercapto-1-oxopropyl)-maytansine) and DM4 (N(2′)-deacetyl-N(2′)-(4-mercapto-4-methyl-1-oxopentyl)-maytansine). These analogs retained tubulin-binding affinity while enabling conjugation via disulfide (DM4) or thioether (DM1/SMCC) linkages [2] [5].
  • Antibody Conjugation Approaches: ImmunoGen pioneered antibody-maytansinoid conjugates (AMCs) using SMCC chemistry. The first-generation conjugate trastuzumab-SMCC-DM1 (ado-trastuzumab emtansine, Kadcyla®) received FDA approval in 2013 for HER2-positive metastatic breast cancer. This validated SMCC-DM4 as a viable payload for subsequent constructs [2] [6].

Table 2: Evolution of Maytansinoid-Based Antibody-Drug Conjugates

YearDevelopment MilestoneClinical Impact
1972Isolation of maytansine from Maytenus serrataIdentified potent microtubule-inhibiting natural product
1990sSynthesis of thiol-containing derivatives DM1 and DM4Enabled site-specific conjugation to monoclonal antibodies
2000First ADC (gemtuzumab ozogamicin) approved for AMLEstablished ADC therapeutic concept
2006Characterization of SMCC-DM1 stability in plasmaDemonstrated superiority of thioether linkers
2013FDA approval of trastuzumab emtansine (Kadcyla®)Validated SMCC-maytansinoid platform
2022FDA approval of mirvetuximab soravtansine (Elahere®) with DM4Expanded maytansinoid ADCs to folate receptor-positive tumors

Modern SMCC-DM4 applications extend beyond HER2 targeting. Over 15 ADCs utilizing DM4 payloads are in clinical development against diverse antigens (CD19, CD56, mesothelin), demonstrating the versatility of this conjugate platform [2] [6].

Theoretical Frameworks for Non-Cleavable Linker Toxicity Delivery Systems

The SMCC-DM4 architecture operates within three interconnected theoretical frameworks that optimize tumor-selective cytotoxicity:

  • Differential Lysosomal Processing: Antigen-positive cells internalize ADCs via receptor-mediated endocytosis. Following lysosomal fusion, antibody degradation generates Lys-SMCC-DM4. This metabolite retains the linker’s cyclohexane-1-carboxylate moiety, conferring partial polarity that impedes passive diffusion across biological membranes. Consequently, cytotoxic activity concentrates in internalizing cells rather than adjacent stroma [1] [4]. This contrasts sharply with cleavable linkers (e.g., disulfide or valine-citrulline), which liberate membrane-permeable payloads capable of off-target cytotoxicity and bystander effects [7] [10].

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Non-cleavable SMCC-DM4 conjugates exhibit extended plasma half-lives (t₁/₂ ≈ 4–7 days) comparable to unconjugated antibodies. This stability correlates with reduced systemic exposure to free DM4 (<0.1% of total ADC AUC) and diminished hematological toxicity. Meta-analyses of clinical trial data demonstrate significantly lower grade ≥3 adverse events with non-cleavable ADCs (34%) versus cleavable counterparts (47%), independent of target or disease indication [7].

  • Bystander Effect Mitigation: Lys-SMCC-DM4’s limited membrane permeability confines cytotoxic activity predominantly to antigen-high cells. While advantageous for minimizing damage to healthy tissues, this characteristic necessitates targeting antigens with homogeneous tumor expression. This contrasts with cleavable-linker ADCs (e.g., sacituzumab govitecan), where released SN-38 diffuses into antigen-negative tumor regions—a beneficial bystander effect in heterogeneous malignancies but a liability for on-target toxicity in normal tissues [4] [7].

Table 3: Metabolic Outcomes of SMCC-DM4 Processing in Target Cells

Metabolic StageMolecular EventFunctional Consequence
InternalizationADC binding to surface antigenClathrin-mediated endocytosis initiation
Lysosomal TraffickingVesicle acidification (pH ≈ 4.5–5.0)Activation of hydrolases and proteases
Antibody DegradationProteolytic cleavage of antibody backboneRelease of cysteine-SMCC-DM4 adducts
Metabolite ProcessingLysine conjugation to SMCC-DM4Generation of Lys-SMCC-DM4
Intracellular ActivityLys-SMCC-DM4 binding to β-tubulinMicrotubule destabilization and mitotic arrest

These frameworks collectively enable a therapeutic index expansion—potent tumor cell killing via microtubule disruption while sparing normal cells lacking antigen expression. The design represents a paradigm shift from conventional chemotherapy, where narrow therapeutic indices historically limited maytansinoid applications [3] [9].

Structural Determinants of Payload Confinement

The restricted diffusion of Lys-SMCC-DM4 stems from specific physicochemical properties:

  • Charge Distribution: The lysine residue introduces a primary amine (pKa ≈ 10.5), rendering the metabolite cationic at physiological pH. This impedes transit across hydrophobic lipid bilayers [8].
  • Molecular Weight: At >1000 Da, Lys-SMCC-DM4 exceeds the threshold for efficient membrane permeation (<500 Da) via passive diffusion [4].
  • Polar Surface Area: Carboxylate and amide groups within the linker increase hydrophilicity, further reducing passive cellular uptake [1].

These attributes exemplify rational ADC design principles: payload modification to confine cytotoxicity without compromising intrinsic tubulin-binding affinity.

Properties

CAS Number

1228105-52-9

Product Name

Smcc-DM4

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

Molecular Formula

C54H72ClN5O16S

Molecular Weight

1114.7 g/mol

InChI

InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1

InChI Key

VYNFFBGYRBMGDS-NPCPMBKGSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.